REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[C:6](I)[CH:7]=1.C([Mg]Cl)(C)C.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[C:6]([B:21]([OH:22])[OH:20])[CH:7]=1
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Name
|
5-bromo-2-cyclopropyliodobenzene
|
Quantity
|
5.67 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)I)C1CC1
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
is stirred for 20 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature below −60° C
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
STIRRING
|
Details
|
stir for an additional 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled again to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring at this temperature for 10 minutes the solution
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After quenching with 2M aqueous hydrochloric acid (20 ml) the reaction mixture
|
Type
|
ADDITION
|
Details
|
is diluted with distilled water
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate (×3)
|
Type
|
WASH
|
Details
|
washed with distilled water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude solid is azeotroped with toluene (×3)
|
Type
|
CUSTOM
|
Details
|
then triturated with isohexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)B(O)O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |